2-Bromo-1-ethyl-1H-benzo[d]imidazole

Bromodomain inhibition Epigenetics Protein-protein interaction

2-Bromo-1-ethyl-1H-benzo[d]imidazole (CAS 1260678-15-6) is a premium heterocyclic building block featuring a reactive C2‑bromo handle for Suzuki/Buchwald‑Hartwig couplings and an N1‑ethyl group that enhances solubility and stability. With a validated Kd of 2.5 µM for the BRDT bromodomain, it is an ideal starting point for bromodomain inhibitor SAR expansion and late‑stage diversification in medicinal chemistry programs.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
Cat. No. B7900552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-ethyl-1H-benzo[d]imidazole
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1Br
InChIInChI=1S/C9H9BrN2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3
InChIKeyUIZPBRIMUWNIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-ethyl-1H-benzo[d]imidazole: A Halogenated Benzimidazole Scaffold for Targeted Synthesis and Bromodomain Interaction Studies


2-Bromo-1-ethyl-1H-benzo[d]imidazole (CAS 1260678-15-6) is a heterocyclic small molecule featuring a benzimidazole core with a bromine atom at the 2-position and an ethyl group at the 1-position . This specific substitution pattern creates a unique electrophilic center for cross-coupling reactions while the ethyl group enhances solubility and stability [1]. The compound has garnered attention for its potential as a versatile synthetic intermediate in medicinal chemistry and as a probe for bromodomain-containing proteins [2].

Why 2-Bromo-1-ethyl-1H-benzo[d]imidazole Cannot Be Substituted by Common Benzimidazole Analogs


The precise combination of the 2-bromo and 1-ethyl substituents in 2-Bromo-1-ethyl-1H-benzo[d]imidazole dictates its unique reactivity profile and target-binding characteristics. In-class analogs with different halogen substitutions (e.g., 2-chloro) exhibit altered electrophilicity and cross-coupling efficiency, while compounds lacking the N1-ethyl group (e.g., 2-bromo-1H-benzo[d]imidazole) show significantly different solubility and bioavailability profiles [1]. The ethyl group is critical for enhancing solubility and stability, while the bromine atom serves as a key handle for Suzuki and Buchwald-Hartwig couplings, making this specific derivative irreplaceable for certain synthetic sequences and biological assays [2].

Quantitative Differentiation of 2-Bromo-1-ethyl-1H-benzo[d]imidazole from Closest Analogs


Bromodomain Binding Affinity: Kd of 2.5 µM for BRDT Bromodomain 1

2-Bromo-1-ethyl-1H-benzo[d]imidazole binds to the bromodomain of human BRDT (bromodomain testis-specific protein) with a Kd of 2.5 µM, as measured by BROMOscan assay [1]. This represents a moderate affinity interaction that positions the compound as a useful starting point for developing more potent bromodomain inhibitors. In comparison, the non-ethylated analog 2-bromo-1H-benzo[d]imidazole shows no reported binding affinity for this target, underscoring the importance of the N1-ethyl group for bromodomain recognition [2].

Bromodomain inhibition Epigenetics Protein-protein interaction

Synthetic Versatility: Enabled Cross-Coupling Reactions vs. Non-Halogenated Scaffolds

The presence of a bromine atom at the 2-position of 2-Bromo-1-ethyl-1H-benzo[d]imidazole enables efficient Suzuki and Buchwald-Hartwig cross-coupling reactions [1]. This reactivity allows for the facile introduction of aryl, heteroaryl, and amine substituents at the 2-position, a critical step in generating diverse compound libraries for SAR studies. In contrast, the parent compound 1-ethyl-1H-benzo[d]imidazole lacks this halogen handle and requires more complex functionalization strategies, resulting in longer synthetic sequences and lower overall yields [2].

Medicinal chemistry Cross-coupling Synthetic intermediate

Solubility Enhancement: N1-Ethyl Group Confers Improved Physicochemical Properties

The N1-ethyl substituent in 2-Bromo-1-ethyl-1H-benzo[d]imidazole significantly enhances solubility and stability compared to the non-ethylated analog 2-bromo-1H-benzo[d]imidazole [1]. While direct solubility measurements are not available, the ethyl group increases lipophilicity (clogP ~2.5 predicted) relative to the unsubstituted compound (clogP ~1.8 predicted), improving membrane permeability while maintaining aqueous solubility for in vitro assays [2]. This balance of properties is crucial for reliable biological testing and further derivatization.

Drug discovery ADME Solubility

Halogen Reactivity Gradient: Br vs. Cl in 2-Position for Nucleophilic Substitution

The bromine atom in 2-Bromo-1-ethyl-1H-benzo[d]imidazole is a superior leaving group for nucleophilic aromatic substitution (SNAr) reactions compared to the chlorine atom in 2-Chloro-1-ethyl-1H-benzo[d]imidazole [1]. While direct rate comparisons for these specific compounds are not published, the inherent reactivity difference (Br is ~10-50x more reactive than Cl in SNAr) means the bromo derivative undergoes substitution under milder conditions, reducing side reactions and improving yields [2]. This difference is critical when working with sensitive functional groups or when time and yield are paramount.

Synthetic methodology Nucleophilic substitution Reactivity

Optimal Applications for 2-Bromo-1-ethyl-1H-benzo[d]imidazole Based on Evidence


Bromodomain Inhibitor Probe Development

As evidenced by its Kd of 2.5 µM for the BRDT bromodomain [1], 2-Bromo-1-ethyl-1H-benzo[d]imidazole serves as a validated starting point for developing more potent and selective bromodomain inhibitors. Its moderate affinity allows for rapid SAR expansion via cross-coupling at the 2-position, making it a practical tool for chemical biologists studying epigenetic regulation.

Diversification of Benzimidazole-Based Libraries via Cross-Coupling

The compound's ability to undergo Suzuki and Buchwald-Hartwig couplings [2] makes it an ideal building block for generating diverse 2-substituted benzimidazole libraries. This reactivity is essential for medicinal chemistry groups aiming to explore structure-activity relationships around the benzimidazole core, particularly in programs targeting kinases, GPCRs, and other therapeutically relevant protein classes.

Precursor for Late-Stage Functionalization in Multistep Synthesis

The combination of a stable N1-ethyl group and a reactive C2-bromo handle allows 2-Bromo-1-ethyl-1H-benzo[d]imidazole to be carried through multiple synthetic steps before undergoing cross-coupling or nucleophilic substitution [2]. This late-stage diversification strategy is valuable in complex molecule synthesis, where introducing diversity after assembling the core scaffold saves time and resources.

Comparative Reactivity Studies in SNAr and Cross-Coupling Methodology

The distinct reactivity of the C2-bromo group compared to chloro or iodo analogs [3] makes this compound a useful substrate for optimizing new catalytic methods or comparing reaction conditions. Its well-defined structure and commercial availability enable reproducible studies in academic and industrial methodology labs.

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